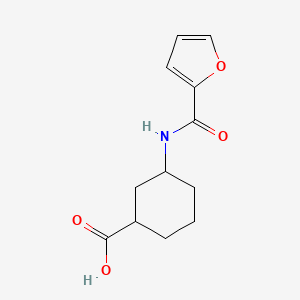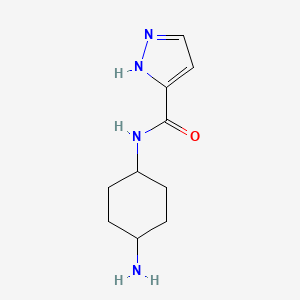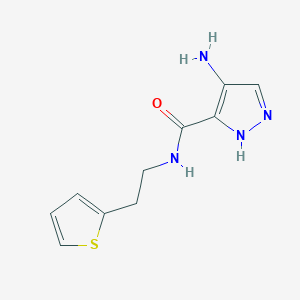![molecular formula C10H12F3NO3 B7569191 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid, also known as TFMB, is a synthetic compound that belongs to the class of amino acids. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid exerts its pharmacological effects through the activation of GABA receptors. It has been shown to enhance GABAergic neurotransmission, which results in the inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anticonvulsants and anxiolytics.
Biochemical and Physiological Effects:
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has been shown to produce a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter. These effects result in the inhibition of neuronal activity, which produces the anticonvulsant and anxiolytic effects of 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has some limitations. It has a relatively short half-life, which limits its usefulness for long-term studies. Additionally, 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has a low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid. One area of interest is the development of more potent and selective GABA receptor agonists. Additionally, there is interest in investigating the potential use of 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the pharmacological effects of 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid can be synthesized through a multi-step process that involves the reaction of furan-3-ylmethanol with N-methylmorpholine-N-oxide (NMMO) to yield the corresponding N-oxide. This intermediate is then reacted with 4,4,4-trifluoro-3-buten-2-one to form the final product, 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3/c1-14(5-7-2-3-17-6-7)8(4-9(15)16)10(11,12)13/h2-3,6,8H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPCQBOPGKTWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)


![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)



![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
